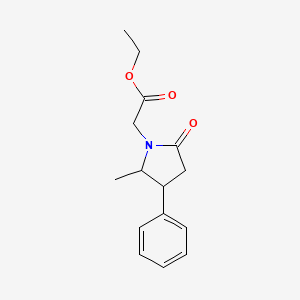

Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-19-15(18)10-16-11(2)13(9-14(16)17)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJURLHORQGZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(C(CC1=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A patented method for synthesizing 2-oxo-1-pyrrolidine derivatives involves hydrogenating furan precursors using palladium-based catalysts. For Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate, this approach begins with a furan derivative substituted with methyl, phenyl, and ethoxycarbonyl groups. The hydrogenation step selectively reduces the furan ring to a pyrrolidinone while preserving other functional groups.

Experimental Protocol

- Substrate : A furan derivative (e.g., ethyl 2-(2-methyl-5-oxo-3-phenylfuran-1-yl)acetate).

- Catalyst : 5% palladium on carbon (Pd/C).

- Solvent : Isopropanol or ethyl acetate.

- Conditions : Hydrogen pressure (0.2–0.5 bar), 40°C, 8–12 hours.

- Workup : Filtration to remove the catalyst, solvent evaporation, and purification via column chromatography.

Key Findings

- Yield : 70–85% after purification.

- Selectivity : The Pd/C catalyst ensures minimal over-reduction of the lactam or ester groups.

- Byproducts : Trace amounts of de-esterified products (<5%) due to acidic conditions during workup.

Mechanistic Insights

The furan ring undergoes hydrogenolysis, breaking the oxygen heterocycle and forming the pyrrolidinone via intramolecular reductive amination. The phenyl and methyl groups remain intact due to their steric and electronic stability under mild hydrogenation conditions.

Organocatalytic Michael Addition-Cyclization Cascade

Reaction Design

A high-yielding, single-step synthesis employs methylated L-proline as an organocatalyst to facilitate a Michael addition between ethyl isobutyrate and N-phenylmaleimide, followed by spontaneous cyclization.

Experimental Protocol

- Substrates : Ethyl isobutyrate (1.2 equiv) and N-phenylmaleimide (1.0 equiv).

- Catalyst : Methylated L-proline (10 mol%).

- Solvent : Dichloromethane (DCM) at 25°C.

- Reaction Time : 24 hours.

- Workup : Extraction with ethyl acetate, washing with brine, and solvent evaporation.

Key Findings

Mechanistic Pathway

- Michael Addition : The enolate of ethyl isobutyrate attacks N-phenylmaleimide, forming a tetrahedral intermediate.

- Cyclization : Intramolecular nucleophilic attack by the amine on the ester carbonyl generates the pyrrolidinone ring.

- Tautomerization : Keto-enol tautomerization stabilizes the lactam structure.

Acid-Mediated Esterification and Cyclization

Reaction Overview

This two-step method involves synthesizing the pyrrolidinone core via acid-catalyzed cyclization of a β-ketoamide intermediate, followed by esterification with ethanol.

Experimental Protocol

Key Findings

- Overall Yield : 65–75%.

- Challenges : Competing side reactions (e.g., over-esterification) reduce efficiency.

- Optimization : Use of anhydrous HCl minimizes hydrolysis.

Comparative Analysis of Preparation Methods

Key Observations :

- The organocatalytic method offers superior yields and enantioselectivity but requires longer reaction times.

- Metal-catalyzed hydrogenation is ideal for large-scale production despite higher catalyst costs.

- Acid-mediated routes are less favored due to environmental and efficiency concerns.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Modifications

Imidazole Derivatives ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1C) feature an aromatic imidazole ring instead of a pyrrolidinone. Key differences include:

- Aromaticity vs.

- Hydrogen-Bonding: The pyrrolidinone’s carbonyl group offers stronger hydrogen-bond acceptor capacity, which may improve binding affinity in biological targets .

Benzofuran Derivatives ()

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate contains a benzofuran core. Unlike the pyrrolidinone, the fused aromatic system in benzofuran derivatives confers planarity, facilitating π-π stacking interactions (e.g., centroid distance = 3.814 Å in its crystal structure). This contrasts with the puckered pyrrolidinone ring, which may limit stacking but enhance conformational flexibility .

Substituent Effects

Phenyl vs. Halogenated Substituents

- The phenyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability. In contrast, halogenated analogs like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1D) exhibit higher molecular weights (e.g., ~428 g/mol for bromo-substituted vs. ~317 g/mol for the target compound) and altered electronic profiles due to bromine’s inductive effects .

- Electron-Withdrawing Groups: Compounds with trifluoromethyl groups (e.g., Figure 1E) show enhanced metabolic stability but reduced solubility compared to the phenyl-substituted pyrrolidinone .

Ester Functionality

The ethyl acetate group in the target compound is conserved across analogs. However, its orientation relative to the heterocyclic core varies, affecting steric interactions.

Crystallographic and Computational Insights

- Crystal Packing: The target compound’s pyrrolidinone ring may adopt a twisted conformation, reducing π-π stacking but enabling C–H⋯O hydrogen bonds. In contrast, benzofuran derivatives exhibit strong π-π interactions and sulfinyl-mediated hydrogen bonds .

- Software Tools : Structures of analogs were determined using SHELXL () and visualized via WinGX/ORTEP (), underscoring the role of crystallography in elucidating intermolecular interactions .

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate, with the CAS number 787623-52-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Basic Information:

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight: 261 Da

- LogP: 1.54

- Polar Surface Area: 47 Å

- Hydrogen Bond Acceptors: 2

- Hydrogen Bond Donors: 0

The structure of this compound features a pyrrolidine ring substituted with a phenyl group and an ester functional group, contributing to its unique pharmacological profile .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

- Nootropic Effects:

- Antioxidant Activity:

- Anti-inflammatory Properties:

Study on Cognitive Enhancement

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in memory retention and learning capabilities. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Antioxidant Evaluation

In vitro assays have shown that the compound can scavenge free radicals effectively, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses in humans. This property is crucial for developing therapies aimed at oxidative stress-related conditions .

Research Findings Summary Table

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate?

The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, such as cyclocondensation, alkylation, or esterification. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require monitoring to avoid side products.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance regioselectivity in pyrrolidinone formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred for stabilizing intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can the crystal structure of this compound be resolved using modern crystallographic tools?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Workflow includes:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXT for automated space-group determination and initial phase estimation .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Twinning or disorder in the 2-methyl or phenyl groups may require constraints during refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ ~4.1 ppm, pyrrolidinone carbonyl at δ ~170 ppm) .

- IR spectroscopy : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ expected for C₁₆H₁₉NO₃: 274.1438) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER/GROMACS) are used to study interactions:

- Target selection : Focus on enzymes with pyrrolidinone-binding pockets (e.g., kinases or proteases).

- Docking protocols : Include flexible side-chain sampling and MM-PBSA binding energy calculations.

- Validation : Compare results with SAR data from structurally related compounds (e.g., oxadiazole or pyrazole derivatives) .

Q. How should researchers address contradictions in crystallographic data during refinement?

Common issues include:

- Disordered moieties : Apply PART instructions in SHELXL to model split positions for the 2-methyl or phenyl groups .

- Twinning : Use TWIN/BASF commands if the data shows pseudo-merohedral twinning (Rint > 0.1).

- Hydrogen bonding : Validate H-atom positions using Fourier difference maps and geometric restraints .

Q. What strategies support structure-activity relationship (SAR) studies for this compound?

SAR analysis involves:

- Analog synthesis : Modify substituents (e.g., replace phenyl with fluorophenyl or methylpyridyl) to assess electronic effects .

- Biological assays : Test derivatives for activity against disease-relevant targets (e.g., antimicrobial or anti-inflammatory models).

- Data correlation : Use QSAR models to link structural descriptors (Hammett σ, logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.